N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with significant pharmaceutical potential. It belongs to a class of compounds known for their application in treating various medical conditions, particularly in the field of immunology and oncology. The compound is also recognized by its CAS number 477600-74-1 and has a molecular formula of C13H19N5, with a molecular weight of approximately 245.33 g/mol .
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is classified as a pyrrolopyrimidine derivative. Its structure includes a piperidine ring and a pyrrolo-pyrimidine moiety, which are crucial for its biological activity.
The synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several steps:
The processes described in patent literature indicate the use of specific bases and solvents that enhance the reaction efficiency while minimizing side reactions . For instance, a common method involves treating the N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a chiral acid in a solvent like dichloromethane or ethanol.
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions typical of amines and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing effects of the pyrimidine ring and the steric hindrance from the piperidine moiety.
The mechanism of action for N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves inhibition of specific enzymes or receptors involved in inflammatory pathways. This compound may act as a selective inhibitor of Janus kinases (JAKs), which play critical roles in cytokine signaling pathways.
Research indicates that compounds within this class can modulate immune responses by interfering with signal transduction pathways activated by pro-inflammatory cytokines.
The physical properties include:
Chemical properties include:
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has potential applications in:
The retrosynthetic deconstruction of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 477600-74-1) focuses on strategic bond disconnections to simplify synthetic complexity. As illustrated below, the target molecule is disconnected into two key synthons: the enantiopure piperidine fragment and the pyrrolopyrimidine heterocycle. The C-N bond between the pyrrolopyrimidine nitrogen and the piperidine nitrogen represents the primary disconnection, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as an electrophilic partner and the chiral amine N-methyl-((3R,4R)-4-methylpiperidin-3-amine as the nucleophilic counterpart [4]. A secondary disconnection of the pyrrolopyrimidine core reveals 4-aminopyrimidine and α-haloketones as potential precursors for constructing the bicyclic system via Gould-Jacobs cyclization [4].
Table 1: Key Retrosynthetic Intermediates for Target Molecule Synthesis
Disconnection Level | Synthon A | Synthon B | Coupling Method |
---|---|---|---|
Primary Disconnection | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | (3R,4R)-N-methyl-4-methylpiperidin-3-amine | Nucleophilic substitution |
Secondary Disconnection | 4-Aminopyrimidine-5-carbaldehyde | Bromoacetone | Gould-Jacobs cyclization |
Functional Group Interconversion | tert-Butyl (3R,4R)-3-(methylamino)-4-methylpiperidine-1-carboxylate | - | Boc deprotection |
Advanced synthetic routes leverage N-Boc protection of the chiral piperidine amine to prevent unwanted dialkylation during the coupling stage [4]. The final coupling typically employs microwave-assisted heating in polar aprotic solvents (e.g., DMF or NMP) at 120-150°C for 30-60 minutes, achieving >85% conversion. Critical purification via silica gel chromatography isolates the target compound in >95% HPLC purity, essential for its application as a high-value pharmaceutical intermediate [6].
The installation of the (3R,4R)-4-methylpiperidin-3-yl moiety demands precise stereocontrol due to the presence of two adjacent chiral centers. Industrial routes employ three predominant strategies: chiral pool derivation, asymmetric hydrogenation, and enzymatic resolution. Chiral pool approaches often start from D- or L-tartaric acid derivatives, which provide the initial stereochemical framework for constructing the piperidine ring through reductive amination and ring-closing steps [4].
Asymmetric hydrogenation of enantiotropic enamide precursors using chiral catalysts like DuPhos-Rh(I) complexes achieves diastereomeric excesses >98%. Key process parameters include:
Table 2: Comparison of Stereoselective Synthesis Methods for (3R,4R)-4-Methylpiperidin-3-amine
Method | Chiral Auxiliary/Catalyst | d.e. (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Pool | L-Tartaric acid | >99 | 65-70 | No expensive catalysts required |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh(I) | 98.5 | 85-90 | High atom economy |
Enzymatic Resolution | Lipase PS (Pseudomonas cepacia) | 99+ | 40-45 (theoretical max 50) | Removes undesired enantiomer completely |
Enzymatic resolution via lipase-catalyzed acylative kinetic resolution remains commercially viable, particularly for resolving rac-3-hydroxy-4-methylpiperidine intermediates. Lipase PS (from Pseudomonas cepacia) demonstrates exceptional selectivity (E > 200) for acetylating the (3S,4S)-enantiomer, leaving the desired (3R,4R)-alcohol untouched for subsequent Mitsunobu inversion and amination [4] [6].
The introduction of the N-methyl group onto the piperidine nitrogen employs catalytic reductive amination as the most atom-efficient strategy. This transformation utilizes formaldehyde as the methylene source and chiral catalysts to control stereointegrity during imine formation and reduction. Borane-based catalysts, particularly the Corey-Bakshi-Shibata (CBS) system, enable enantioselective reduction of prochiral imines generated in situ from 3-amino-4-methylpiperidine and formaldehyde [4].
Critical reaction parameters include:
Table 3: Catalytic Systems for N-Methyl Functionalization with Stereoretention
Catalyst System | Reducing Agent | e.e. (%) | Reaction Time (h) | Byproduct Formation (%) |
---|---|---|---|---|
CBS (oxazaborolidine) | BH₃·THF | 96 | 4-6 | <1 |
Ru-(S)-BINAP | HCOONH₄ | 90 | 12 | 3-5 |
Pd/C (with chiral modifier) | H₂ (50 psi) | 85 | 8 | <2 |
NaBH(OAc)₃ | None required | N/A (non-chiral) | 24 | 8-10 |
Alternative methodologies exploit transition metal-catalyzed N-alkylation using palladium complexes with (R)-BINAP ligands, though this approach suffers from higher catalyst loadings (2-5 mol%) and potential N-demethylation byproducts. Microwave-assisted reactions significantly reduce processing times from 24 hours to 30 minutes while improving yields from 75% to 92% by minimizing thermal decomposition pathways [6]. Strict inert atmosphere handling (argon/nitrogen) prevents racemization of the stereocenters adjacent to the amine functionality during this step [4].
Sustainable synthesis of this pharmaceutically relevant intermediate integrates green chemistry principles across the multi-step sequence, focusing on solvent reduction, catalytic efficiency, and step economy. Water emerges as a co-solvent (up to 50% v/v) in the nucleophilic substitution step between 4-chloropyrrolopyrimidine and the chiral piperidine amine, replacing traditional aprotic solvents like DMF or NMP [4]. This modification reduces the Process Mass Intensity (PMI) by 40% while maintaining yields at 85-90% [6].
Key innovations include:
Table 4: Environmental Impact Metrics for Traditional vs. Green Synthesis Routes
Parameter | Traditional Route | Green Chemistry Route | Improvement (%) |
---|---|---|---|
PMI (kg waste/kg product) | 120 | 35 | 70.8 |
Energy Intensity (kW·h/mol) | 85 | 22 | 74.1 |
Organic Solvent Usage (L/kg product) | 600 | 150 | 75.0 |
Catalyst Recycling Potential | None | >5 cycles | 100% |
The most significant advancement involves telescoping three discrete steps (Boc deprotection, chiral amine N-methylation, and heterocyclic coupling) into a single continuous process. This eliminates two intermediate isolations and reduces solvent consumption by 65%, while enhancing overall yield from 48% to 72% [6]. Additionally, crystallization-driven dynamic resolution during the final hydrochloride salt formation (using L-tartaric acid as a resolving agent) upgrades stereochemical purity to >99.5% d.e. without additional chromatographic steps [8].
Comprehensive Compound Nomenclature
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7